(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for aromatic ketones, specifically benzophenone derivatives. The compound is officially designated as this compound, which directly describes the structural arrangement of substituents on the central methanone (carbonyl) functional group. This nomenclature system clearly identifies the compound as a methanone derivative, indicating the presence of a carbonyl group connecting two aromatic ring systems.
The structural representation reveals a benzophenone core structure with specific substitution patterns that define its chemical identity. The first aromatic ring contains amino and chloro substituents at the 3- and 4-positions respectively, while the second aromatic ring features an ethoxy group at the 4-position. The methanone designation indicates that the carbonyl carbon serves as the central connecting point between these two substituted phenyl rings, creating a symmetrical aromatic ketone structure.
The compound's Chemical Abstracts Service registry number 71969-41-0 provides a unique identifier that facilitates database searches and chemical inventory management. The Molecular Design Limited number MFCD11604566 serves as an additional cataloging identifier used in chemical supply chains and research databases. These systematic identifiers ensure precise communication about this specific chemical entity across diverse scientific and commercial applications.
Table 1: Systematic Nomenclature Data for this compound
Alternative Nomenclatural Conventions in Heterocyclic Chemistry
While this compound is not inherently a heterocyclic compound, alternative nomenclatural conventions provide additional perspectives on its structural description and classification within broader chemical frameworks. The compound can be described using substitutive nomenclature that emphasizes the benzophenone parent structure with specific substituent designations, highlighting its relationship to other aromatic ketones in chemical literature.
Alternative naming conventions include descriptive approaches that focus on the functional group arrangement and substitution patterns. The compound may be referenced as a substituted benzophenone, specifically 3-amino-4-chloro-4'-ethoxybenzophenone, which follows traditional organic chemistry naming patterns that prioritize the parent benzophenone structure. This nomenclatural approach facilitates comparison with related compounds in the benzophenone family and aids in structure-activity relationship studies.
The International Chemical Identifier representation provides a standardized alternative nomenclature that encodes structural information in a format suitable for computational chemistry applications. The International Chemical Identifier code 1S/C15H14ClNO2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3 contains detailed connectivity information that enables precise structural reconstruction and comparison with structurally related compounds. This encoding system represents an alternative nomenclatural approach that prioritizes computational accessibility and database compatibility.
Systematic nomenclature in specialized chemical databases may employ field-specific conventions that emphasize particular structural features relevant to specific applications or research areas. These alternative approaches complement the standard International Union of Pure and Applied Chemistry nomenclature by providing additional descriptive frameworks that facilitate compound identification and classification within specialized chemical collections and research databases.
Molecular Formula and Isomeric Considerations
The molecular formula C15H14ClNO2 defines the elemental composition of this compound and establishes its molecular weight as 275.73 grams per mole. This formula indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, providing the foundation for understanding potential isomeric relationships and structural variations within this molecular framework.
Isomeric considerations reveal the potential for multiple structural arrangements sharing the same molecular formula. Positional isomerism represents the most significant isomeric relationship, where the amino and chloro substituents could occupy different positions on the first aromatic ring, or the ethoxy group could be positioned differently on the second aromatic ring. These positional variations would maintain the same molecular formula while creating distinct chemical entities with potentially different physical and chemical properties.
Table 2: Molecular Formula Analysis and Isomeric Potential
| Isomeric Type | Description | Potential Variations |
|---|---|---|
| Positional Isomerism | Different substituent positions | Amino group at 2-, 3-, or 5-position |
| Positional Isomerism | Chloro substituent variation | Chloro group at 2-, 3-, or 5-position |
| Positional Isomerism | Ethoxy group placement | Ethoxy at 2-, 3-, or 4-position |
| Functional Group Isomerism | Alternative ethoxy arrangements | Methoxy with additional methyl group |
Constitutional isomerism extends beyond positional variations to include functional group arrangements that maintain the molecular formula while altering the connectivity patterns. The ethoxy substituent could theoretically be replaced with alternative arrangements such as a methoxy group combined with an additional methyl substituent elsewhere in the molecule, creating constitutional isomers with different chemical properties and reactivity patterns.
The absence of stereogenic centers in this compound eliminates the possibility of stereoisomerism, simplifying the isomeric landscape for this particular compound. The planar nature of the aromatic rings and the sp2 hybridization of the carbonyl carbon prevent the formation of chiral centers that would lead to enantiomeric or diastereomeric relationships. This structural characteristic ensures that isomeric considerations focus primarily on constitutional and positional variations rather than stereochemical complexities.
Properties
IUPAC Name |
(3-amino-4-chlorophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJUAGWYWTYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Acylation of Aniline with 3-Nitro-4-chlorobenzoyl Derivatives Followed by Reduction
A representative method involves the initial synthesis of 3-nitro-4-chlorobenzoyl aniline, followed by reduction of the nitro group to the amino group to yield the target compound.
| Step | Description | Reagents/Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| 1 | Preparation of 3-nitro-4-chlorobenzoyl aniline | React 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent; add thionyl chloride dropwise; heat to 100°C for 2 hours | Yield: 95.8-97%; Purity: ~98.1-98.5%; M.P.: 128-130°C | Reaction vessel: 1000L scale; stirring and temperature control critical |
| 2 | Introduction of ethoxy group (optional step if starting from methoxy precursor) | Reflux 3-nitro-4-chlorobenzoyl aniline with sodium methoxide or potassium hydroxide in methanol for 8 hours | Yield: ~94.5-94.9%; Purity: ~99%; M.P.: 162-163°C | Substitution of chloro by methoxy via nucleophilic aromatic substitution |
| 3 | Reduction of nitro group to amino group | Hydrazine hydrate (85%) with alkali ferrous oxide catalyst in methanol-water mixture at 55-60°C for 3 hours | Yield: ~94.5-95.3%; Purity: 99.5%; M.P.: 152-154°C | Catalyst removal by filtration; concentration and crystallization to isolate product |
This method is well-documented in Chinese patent CN105753731A, demonstrating scalable industrial synthesis with high yields and purity.
Alternative Reduction Methods for Nitro Group
Reduction of nitro groups to amino groups can also be performed using hydrazine in the presence of various catalysts or by catalytic hydrogenation under controlled conditions.
- Solvents such as lower aliphatic alcohols (methanol, isopropanol) or mixed solvents including ethers (dioxane, tetrahydrofuran) are commonly used to dissolve reactants and facilitate reduction.
- Reaction temperatures typically range from 10°C to 90°C, with optimal yields observed between 40°C and 70°C.
- The use of hydrazine hydrate with ferrous oxide catalyst is preferred for selectivity and yield.
- Post-reaction purification involves recrystallization using solvents like methanol, ethanol, or ethyl acetate to achieve high purity.
Nucleophilic Substitution and Condensation Routes
Another approach involves nucleophilic substitution reactions on halogenated intermediates followed by condensation reactions to form the ketone linkage.
- The ethoxyphenyl moiety can be introduced via reaction of 4-ethoxyphenylmagnesium halide (Grignard reagent) with appropriate acyl precursors.
- Reaction conditions include dry solvents such as methylene chloride or tetrahydrofuran, with temperature control to manage exothermicity.
- Purification often involves passage through hydrous magnesium silicate and recrystallization.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The hydrazine reduction method is favored industrially due to its cost-effectiveness and scalability, with ferrous oxide catalysts enhancing selectivity and reducing side reactions.
- Solvent choice critically affects solubility and reaction rates; mixed solvents with controlled water content (5-50% by volume) optimize reduction efficiency.
- Recrystallization solvents such as ethyl acetate and isopropanol yield high purity products with good recovery.
- Temperature control during acylation and reduction steps prevents decomposition and improves yield.
- Alternative methods using Grignard reagents allow functional group diversification but require rigorous moisture exclusion and inert atmosphere handling.
Summary and Recommendations
The preparation of this compound is best achieved via a multi-step process starting from 3-nitro-4-chlorobenzoic acid and aniline, followed by reduction of the nitro group using hydrazine hydrate in the presence of ferrous oxide catalyst. This method offers high yield, excellent purity, and scalability suitable for industrial production. Alternative synthetic routes involving nucleophilic substitution and Grignard additions provide flexibility for structural analogs but require more stringent conditions.
Chemical Reactions Analysis
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: undergoes several types of chemical reactions:
Oxidation: : The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-4-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone .
Reduction: : The carbonyl group can be reduced to an alcohol, forming (3-amino-4-chlorophenyl)(4-ethoxyphenyl)methanol .
Substitution: : The chlorine atom can be substituted with other functional groups, such as hydroxyl or methyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as hydroxide ions (OH-) and methyl iodide (CH3I) are employed.
Major Products Formed
Nitro Derivatives: : Resulting from the oxidation of the amino group.
Alcohol Derivatives: : Resulting from the reduction of the carbonyl group.
Substituted Chloro Derivatives: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone: has various applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It is used in the study of enzyme inhibition and receptor binding assays.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It interacts with various enzymes and receptors in biological systems.
Pathways Involved: : It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared below with structurally related diarylketones, focusing on substituent variations and their impacts:
Table 1: Key Structural Analogues
Physicochemical Properties
- Melting Points: Methoxy-substituted analogues (e.g., 1-(4-Chloro-3-hydroxyphenyl)ethanone) exhibit higher melting points (~97–110°C) due to hydrogen bonding, whereas ethoxy derivatives may show lower melting points .
Computational and Analytical Data
- Spectroscopy : ¹H-NMR and ¹³C-NMR data for analogues (e.g., 6d in ) confirm substituent positions and electronic environments .
Biological Activity
The compound (3-Amino-4-chlorophenyl)(4-ethoxyphenyl)methanone , a member of the phenylmethanone class, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an amino group, a chloro substituent, and an ethoxy group that may influence its biological activity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . The mechanism of action appears to involve interference with microbial cell processes, potentially through the inhibition of nucleic acid synthesis or enzyme activity.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 15.0 |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties . It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HCT116 (Colorectal Cancer) | 10.0 | |
| A549 (Lung Cancer) | 8.5 |
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific molecular targets within the cell:
- Enzyme Inhibition : The compound may bind to enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation : It could act as a modulator for various receptors, affecting signaling pathways related to cell growth and apoptosis.
Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound in MCF-7 breast cancer cells. The results indicated a dose-dependent response with an IC50 value of 12.5 µM, suggesting significant potential for further development as an anticancer agent.
Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial activity of the compound was assessed against various bacterial strains, including E. coli and S. aureus. The compound exhibited an IC50 value of 15 µM against E. coli, indicating promising antimicrobial potential.
Q & A
Q. What are the optimal synthetic routes for (3-amino-4-chlorophenyl)(4-ethoxyphenyl)methanone, and how can purity be ensured?
- Methodological Answer : A Friedel-Crafts acylation or Suzuki coupling approach is commonly used for diaryl methanones. For purity, employ recrystallization using ethanol/water mixtures (1:3 v/v) and monitor by HPLC (C18 column, acetonitrile/0.1% formic acid gradient). Impurity profiles should align with pharmacopeial standards, such as those for structurally related methanones (e.g., 4-chlorophenyl analogs) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodological Answer :
- ¹H NMR : The amino group (δ 5.2–5.8 ppm, broad singlet) and ethoxy group (δ 1.4 ppm triplet, δ 4.0 ppm quartet) are key markers. Compare with analogs like (4-ethoxyphenyl)(2-methylphenyl)methanone, where methyl substituents shift aromatic protons upfield .
- IR : A strong carbonyl stretch (~1660 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) differentiate it from non-aminated derivatives.
- HRMS : Exact mass (calc. for C₁₅H₁₄ClNO₂: 283.0628) confirms molecular integrity .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-amino-4-chloro and 4-ethoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating ethoxy group activates the para position for electrophilic substitution, while the electron-withdrawing Cl and NH₂ groups direct reactivity to meta/ortho positions. Computational modeling (DFT, B3LYP/6-31G*) predicts charge distribution and reaction sites. Experimentally, compare yields in Buchwald-Hartwig amination vs. Ullmann coupling to validate computational predictions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for diaryl methanones?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize assays using DMSO stock solutions (<0.1% final concentration) and include positive controls (e.g., ketoconazole for CYP450 inhibition studies). For example, conflicting IC₅₀ values for CYP3A4 inhibition can be harmonized by controlling redox potential via buffer systems (e.g., PBS vs. HEPES) .
Q. How can degradation pathways of this compound be characterized under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 4 weeks) with LC-MS/MS monitoring. Major degradation products likely include:
- Hydrolysis : Cleavage of the methanone to 3-amino-4-chlorobenzoic acid and 4-ethoxyphenol.
- Oxidation : NH₂ → NO₂ conversion under oxidative stress (H₂O₂/Fe²⁺).
Use isotopic labeling (¹³C-methanone) to track fragmentation patterns .
Q. What computational tools predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., EGFR kinase, PDB: 1M17) identifies binding poses. Pharmacophore models highlight essential features:
- Hydrogen bonding : NH₂ and carbonyl groups.
- Hydrophobic pockets : Chloro and ethoxy substituents.
Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM indicates high affinity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
